molecular formula C30H50O2 B12427024 21-epi-Serratenediol

21-epi-Serratenediol

Cat. No.: B12427024
M. Wt: 442.7 g/mol
InChI Key: FMUNNDDBCLRMSL-IMJGNQINSA-N
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Description

21-epi-Serratenediol is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 21-epi-Serratenediol typically involves the extraction from natural sources such as the bark of Sitka spruce. The extraction process includes crushing the bark and using solvents to isolate the triterpene compounds. The crude extract is then purified using chromatographic techniques to obtain this compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of natural sources and the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

21-epi-Serratenediol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alcohols .

Scientific Research Applications

21-epi-Serratenediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-epi-Serratenediol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes and receptors involved in these processes .

Comparison with Similar Compounds

21-epi-Serratenediol is similar to other triterpenoids such as serratenediol, lycoclavanol, and lycoclaninol. it is unique in its specific structural configuration and biological activities.

List of Similar Compounds

  • Serratenediol
  • Lycoclavanol
  • Lycoclaninol

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,11R,16R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1

InChI Key

FMUNNDDBCLRMSL-IMJGNQINSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Origin of Product

United States

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